REACTION_CXSMILES
|
NC1C(C(F)(F)F)=CC(/C=C(\CC([O-])=O)/C(OC)=[O:15])=CC=1Br.NC1C(C(F)(F)F)=CC(C[C@@H](CC(=O)N2CCC(N3CCC4C=CC=CC=4NC3=O)CC2)C(O)=O)=CC=1Br.[NH2:61][C:62]1[C:77]([C:78]([F:81])([F:80])[F:79])=[CH:76][C:65]([CH2:66][C@@H](CC([O-])=O)C(OC)=O)=[CH:64][C:63]=1[Cl:82].NC1C(C(F)(F)F)=CC(C[C@@H](CC(=O)N2CCC(N3CCC4C=CC=CC=4NC3=O)CC2)C(O)=O)=CC=1Cl>>[NH2:61][C:62]1[C:77]([C:78]([F:81])([F:80])[F:79])=[CH:76][C:65]([CH:66]=[O:15])=[CH:64][C:63]=1[Cl:82]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1C(F)(F)F)\C=C(\C(=O)OC)/CC(=O)[O-])Br
|
Name
|
9i
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C[C@H](C(=O)O)CC(N2CCC(CC2)N2C(NC3=C(CC2)C=CC=C3)=O)=O)C=C1C(F)(F)F)Br
|
Name
|
1-methyl (S)-2-(4-amino-3-chloro-5-trifluoromethyl-benzyl)-succinate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C[C@H](C(=O)OC)CC(=O)[O-])C=C1C(F)(F)F)Cl
|
Name
|
(S)-2-(4-amino-3-chloro-5-trifluoromethyl-benzyl)-4-oxo-4-[4-(2-oxo-1,2,4,5-tetrahydro-1,3-benzodiazepin-3-yl)-piperidin-1-yl]-butanoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C[C@H](C(=O)O)CC(N2CCC(CC2)N2C(NC3=C(CC2)C=CC=C3)=O)=O)C=C1C(F)(F)F)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=O)C=C1C(F)(F)F)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |